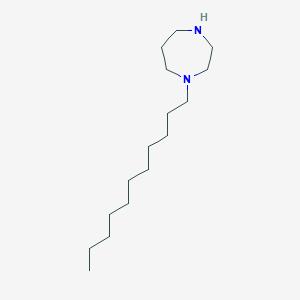

1-Undecyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Undecyl-1,4-diazepane can be achieved through a multi-step process involving the reaction of various starting materials. The first step involves the deprotonation of 1-Undecanol using sodium hydride to form the corresponding alkoxide. The alkoxide is then reacted with bromine to form 1-Bromoundecane. 1,4-Diazepane is then reacted with 1-Bromoundecane in the presence of a base such as sodium hydride to form 1-Undecyl-1,4-diazepane.Molecular Structure Analysis

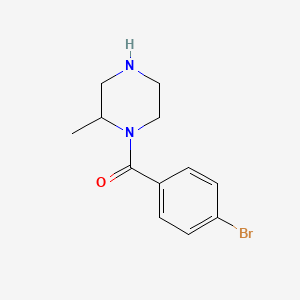

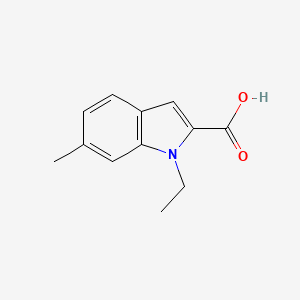

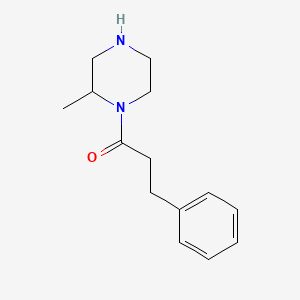

The 1-Undecyl-1,4-diazepane molecule consists of 34 Hydrogen atom(s), 16 Carbon atom(s), and 2 Nitrogen atom(s) - a total of 52 atom(s). The molecular weight of 1-Undecyl-1,4-diazepane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis

1-Undecyl-1,4-diazepane is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a solvent for laboratory experiments, as a stabilizer for enzymes and as a reagent for various chemical reactions.Physical And Chemical Properties Analysis

1-Undecyl-1,4-diazepane is a colorless, odorless, and highly soluble compound with a melting point of -20°C. The molecular weight of 1-Undecyl-1,4-diazepane is 254.45456 g/mol .Aplicaciones Científicas De Investigación

Biocatalytic Access to 1,4-Diazepanes

A study offers an effective method for construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .

Synthesis of Pyrrolo[1,2-x][1,4]diazepines

UDD can be used in the synthesis of pyrrolo[1,2-x][1,4]diazepines . This class of compounds has attracted great attention due to their wide application in the synthesis of natural products and pharmaceuticals .

Mecanismo De Acción

1-Undecyl-1,4-diazepane is believed to act as a stabilizing agent for enzymes and other proteins. It is thought to interact with the active sites of enzymes and other proteins, thereby increasing their stability and activity.

Propiedades

IUPAC Name |

1-undecyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-14-18-15-11-12-17-13-16-18/h17H,2-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOGDZCYLSHPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Undecyl-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)